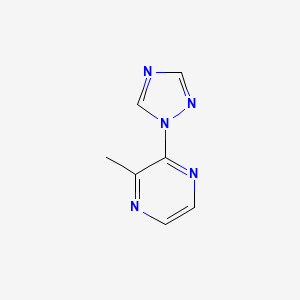

2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-(1,2,4-triazol-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c1-6-7(10-3-2-9-6)12-5-8-4-11-12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVIORRNLWLJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556670-93-9 | |

| Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Framework Analysis of 2 Methyl 3 1h 1,2,4 Triazol 1 Yl Pyrazine

Systematic IUPAC Naming Conventions for Pyrazine-Triazole Systems

The formal name, 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine, is derived following the systematic rules of IUPAC nomenclature for heterocyclic compounds. researchgate.net This system prioritizes a principal heterocyclic ring, treating other attached rings as substituents.

In this molecule, the pyrazine (B50134) ring is considered the parent heterocycle. The numbering of the pyrazine ring begins at one nitrogen atom and proceeds around the ring to give the heteroatoms the lowest possible locants (1 and 4). Substituents are then assigned numbers based on this sequence.

The name is broken down as follows:

Pyrazine : This identifies the six-membered aromatic parent ring containing two nitrogen atoms at positions 1 and 4.

2-methyl : This indicates a methyl group (-CH₃) is attached to the carbon atom at the second position of the pyrazine ring.

3-(1H-1,2,4-triazol-1-yl) : This describes the substituent at the third position of the pyrazine ring.

The prefix '3-' specifies the point of attachment to the pyrazine core.

The name within the parentheses describes the substituent itself. "1H-1,2,4-triazole" defines the specific tautomer and isomer of the triazole ring. ijsr.net

The "-1-yl" suffix signifies that the triazole ring is attached to the pyrazine via the nitrogen atom at position 1. researchgate.net

| Component | IUPAC Designation | Description |

| Parent Heterocycle | pyrazine | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. |

| Substituent 1 | 2-methyl | A methyl group is located at the C2 position of the pyrazine ring. |

| Substituent 2 | 3-(1H-1,2,4-triazol-1-yl) | A 1H-1,2,4-triazole ring linked via its N1 atom to the C3 position of the pyrazine ring. |

Core Heterocyclic System Characterization: Pyrazine and 1,2,4-Triazole (B32235) Linkage

The molecular architecture is defined by the covalent linkage of two distinct heterocyclic systems, each contributing unique electronic and structural properties.

Pyrazine Ring : Pyrazine is a diazine, a six-membered aromatic heterocycle characterized by its π-deficient nature. The two nitrogen atoms exert an electron-withdrawing effect on the ring, which influences its reactivity and interactions. This electron deficiency is a key characteristic of the pyrazine core. rsc.org

1,2,4-Triazole Ring : The 1,2,4-triazole is a five-membered aromatic ring with three nitrogen atoms. It is also an electron-rich system that plays a significant role in forming hydrogen bonds and participating in various chemical interactions. researchgate.netzsmu.edu.ua

C-N Linkage : The two rings are connected by a single covalent bond between the carbon atom at position 3 of the pyrazine ring and the nitrogen atom at position 1 of the triazole ring. This C-N bond establishes a direct electronic communication between the π-deficient pyrazine system and the 1,2,4-triazole ring.

| Heterocyclic Core | Key Structural Features | Electronic Nature |

| Pyrazine | 6-membered diazine ring | π-deficient aromatic system |

| 1,2,4-Triazole | 5-membered ring with three N atoms | Aromatic system |

Isomeric and Tautomeric Considerations within the Pyrazine-Triazole Scaffold

The structure of this compound allows for the existence of several structural isomers and raises considerations of tautomerism, primarily associated with the triazole moiety.

Isomerism

Positional isomers can arise from different arrangements of the substituents on the pyrazine ring or a different attachment point from the triazole ring.

Substituent Position on Pyrazine : The methyl and triazolyl groups are located at the 2- and 3-positions. Other possible arrangements include 2-methyl-5-(1H-1,2,4-triazol-1-yl)pyrazine or 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazine. nih.gov Each of these represents a distinct chemical compound with unique properties.

Linkage Position on Triazole : The specified compound is linked via the N1 atom of the triazole ring. However, linkage is also possible through the N4 atom, which would result in the isomer 2-methyl-3-(4H-1,2,4-triazol-4-yl)pyrazine. This change in connectivity would significantly alter the three-dimensional shape and electronic properties of the molecule.

| Isomer Type | Example Name | Description of Difference |

| Positional (Pyrazine) | 2-methyl-5-(1H-1,2,4-triazol-1-yl)pyrazine | Triazolyl group is at position 5 instead of 3. |

| Linkage (Triazole) | 2-methyl-3-(4H-1,2,4-triazol-4-yl)pyrazine | Pyrazine is connected to the N4 of the triazole instead of N1. |

Tautomerism

Tautomerism refers to constitutional isomers that readily interconvert, most commonly through the migration of a proton. ijsr.net For 1,2,4-triazole, different tautomeric forms are possible, such as 1H, 2H, and 4H, depending on which nitrogen atom bears the hydrogen. ijsr.netjst.go.jpresearchgate.net

In the case of this compound, the covalent bond between the pyrazine's C3 and the triazole's N1 "locks" the substituent into a specific form. The designation "1H" in the name is crucial as it defines the structure of the triazole ring before its attachment to the pyrazine. While the substituent itself is fixed, the concept of tautomerism is fundamental to understanding the chemistry of the parent 1,2,4-triazole heterocycle. acs.org The stability of different tautomers in unsubstituted or differently substituted triazoles can be influenced by the electronic nature of substituents. jst.go.jp

Synthetic Strategies and Methodologies for 2 Methyl 3 1h 1,2,4 Triazol 1 Yl Pyrazine and Its Analogs

Retrosynthetic Analysis of the Pyrazine-Triazole Core

Retrosynthetic analysis of the 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine core reveals several potential synthetic disconnections. The primary strategies involve either forming the pyrazine (B50134) ring onto a pre-existing triazole or, more commonly, constructing the triazole ring from a functionalized pyrazine precursor.

A common approach, termed the "'built-in'" strategy, disconnects the 1,2,4-triazole (B32235) ring. chemrxiv.org This leads to precursors such as a pyrazine-substituted hydrazide or amidine which can undergo cyclization. For example, a key disconnection can be made at the N1-C5 and N4-C3 bonds of the triazole ring, suggesting a condensation reaction between a hydrazine-functionalized pyrazine and a one-carbon electrophile like formamide (B127407) or a derivative thereof. chemrxiv.org

Alternatively, a "'buy-in'" strategy involves disconnecting the C-N bond between the pyrazine and triazole rings. chemrxiv.org This approach utilizes a pre-formed 2-methyl-3-halopyrazine (or other activated pyrazine) and 1H-1,2,4-triazole, which are coupled together. This method is straightforward but can suffer from issues of regioselectivity if the triazole is unsymmetrical or if the pyrazine has multiple reactive sites.

A third disconnection approach involves building the pyrazine ring itself. This is less common for this specific target but can be envisioned starting from a substituted 1,2-diaminoalkane and a triazole-containing 1,2-dicarbonyl compound. mdpi.com

These retrosynthetic pathways guide the selection of appropriate starting materials and reaction conditions for the targeted synthesis.

| Disconnection Strategy | Key Precursors | Synthetic Approach | Reference |

| "Built-in" (Triazole Formation) | 2-Hydrazinopyrazine derivative + C1 source (e.g., formamide) | Cyclocondensation | chemrxiv.org |

| "Buy-in" (C-N Coupling) | 3-Halo-2-methylpyrazine + 1,2,4-Triazole | Nucleophilic Aromatic Substitution / Metal-Catalyzed Coupling | chemrxiv.org |

| Pyrazine Formation | Triazole-substituted 1,2-dicarbonyl + 1,2-Diaminopropane | Condensation | mdpi.com |

Direct Synthesis Approaches

Direct synthesis approaches are foundational in constructing the pyrazine-triazole core and involve either the formation of the triazole ring onto an existing pyrazine or the functionalization of the pyrazine ring.

The formation of the 1,2,4-triazole ring via cyclization is a robust and widely employed method. This typically involves reacting a hydrazine-substituted pyrazine with a suitable one-carbon synthon. For instance, the synthesis of 3-(trifluoromethyl)- researchgate.netnih.govacs.orgtriazolo[4,3-a]pyrazine involves the reaction of 2-hydrazinylpyrazine (B104995) with trifluoroacetic acid derivatives, followed by cyclization, often promoted by dehydrating agents like phosphorus oxychloride (POCl₃). nih.gov

Another powerful method involves the reaction of acyl hydrazides with pyrrole-2-carbonitrile-derived substrates, which undergo a base-promoted domino double ring closure to sequentially construct the pyrazine and 1,2,4-triazole rings. acs.org This dehydrative cyclization process efficiently forms multiple C-N bonds in a single operation. acs.org Metal-free oxidative cyclization, using reagents like iodine in the presence of a solvent like DMF as the carbon source, has also been developed for synthesizing 3-substituted-1,2,4-triazoles from amidohydrazides. isres.org

| Starting Materials | Reagents & Conditions | Product Type | Reference |

| 2-Hydrazinyl-3-methylpyrazine + Formamide | Heat | This compound | chemrxiv.org |

| Hydrazinylpyrazine + Trifluoroacetohydrazide | POCl₃, CH₃CN, 80 °C | 3-(trifluoromethyl)- researchgate.netnih.govacs.orgtriazolo[4,3-a]pyrazine | nih.gov |

| Hydrazones + Amines | Aerobic oxidative conditions | 1,2,4-Triazole scaffolds | isres.org |

| Pyrrole-2-carbonitrile + Acyl hydrazide | Base-promoted, heat | Pyrrolo[1,2-a] researchgate.netnih.govacs.orgtriazolo[3,4-c]pyrazine | acs.org |

Functionalizing a pre-existing pyrazine ring is a key strategy for introducing the triazole moiety or a precursor that can be subsequently cyclized. This often begins with halogenated pyrazines, such as 2-chloro-3-methylpyrazine, which are susceptible to nucleophilic aromatic substitution (SNAᵣ).

The synthesis of researchgate.netnih.govacs.orgtriazolo[4,3-a]pyrazine derivatives often starts from 2,3-dichloropyrazine. frontiersin.org One chlorine atom is selectively displaced by hydrazine (B178648) hydrate (B1144303) to form a hydrazinyl intermediate. This intermediate can then be used to build the fused triazole ring. frontiersin.org The remaining chlorine atom can then be substituted by other nucleophiles, allowing for the creation of diverse analog libraries. frontiersin.org

Similarly, 2-azido-3-chloropyrazine can be aminated with 1,2,4-triazole, followed by an intramolecular cyclization to yield fused pyrazino-triazole systems. nih.gov This highlights how functionalization with an azide (B81097) group can serve as a linchpin for subsequent heterocycle formation. nih.gov

| Pyrazine Substrate | Reagent | Intermediate/Product | Application | Reference |

| 2,3-Dichloropyrazine | Hydrazine hydrate | 2-Chloro-3-hydrazinylpyrazine | Synthesis of fused triazolo[4,3-a]pyrazines | frontiersin.org |

| 2-Chloro-3-methylpyrazine | 1H-1,2,4-Triazole, Base | This compound | Direct C-N bond formation | researchgate.net |

| 2-Azido-3-chloropyrazine | 1,2,4-Triazole | 2-Azido-3-(1H-1,2,4-triazol-1-yl)pyrazine | Precursor for fused systems via cyclization | nih.gov |

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and atom economy. While specific MCRs for this compound are not extensively documented, related structures are accessible through these powerful methods.

For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a cornerstone of MCRs for synthesizing 1,2,3-triazoles. orientjchem.org One-pot procedures have been developed where a pyrazole (B372694) aldehyde, an amine, and an alkyne are combined to generate complex 1,2,3-triazole derivatives. orientjchem.org Adapting this principle to 1,2,4-triazoles could involve a three-component reaction between an aryldiazonium salt, a nitrile, and 2-diazoacetonitrile, enabled by a copper catalyst, to regioselectively synthesize 1-aryl-5-cyano-1,2,4-triazoles. isres.org Such approaches streamline the synthesis of highly functionalized triazoles that can be linked to a pyrazine core. isres.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming the C-N bond between the pyrazine and triazole rings. utwente.nl These methods offer a high degree of control and functional group tolerance. Palladium- and copper-based catalysts are most commonly employed. researchgate.netrsc.org

For instance, a halopyrazine, such as 2-chloro-3-methylpyrazine, can be coupled with 1H-1,2,4-triazole using a palladium catalyst with a suitable ligand (e.g., a phosphine (B1218219) ligand) and a base. This is a variation of the Buchwald-Hartwig amination. Copper-catalyzed Ullmann-type couplings are also highly effective for this transformation and can often be performed under milder conditions. beilstein-journals.org

These reactions are not limited to C-N bond formation. Other cross-coupling reactions like Suzuki, Stille, and Sonogashira are used to functionalize the pyrazine ring at other positions, allowing for the synthesis of a vast array of complex analogs. researchgate.net For example, a pyrazine-triazole compound could be further elaborated by a Suzuki coupling of a bromo-substituted pyrazine ring with a boronic acid. researchgate.net

| Coupling Type | Pyrazine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Ullmann Coupling | 2-Iodo-3-methylpyrazine | 1H-1,2,4-Triazole | CuI, Base (e.g., K₂CO₃) | This compound | beilstein-journals.org |

| Buchwald-Hartwig | 2-Chloro-3-methylpyrazine | 1H-1,2,4-Triazole | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | This compound | nih.gov |

Solid-Phase Synthesis Techniques for Analog Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of analogs for high-throughput screening. This methodology has been successfully applied to the synthesis of pyrazine-triazole derivatives. nih.gov

One reported protocol involves the immobilization of an aminopyrazole on a resin, followed by functionalization and subsequent cleavage to release the desired product. beilstein-journals.orgresearchgate.net A key example is the first solid-phase assisted synthesis of a triazolopyrazine, which utilized a polystyrene p-toluenesulfonyl hydrazide resin. mdpi.comnih.gov This resin was reacted with an acetylpyrazine (B1664038) to form a bound hydrazone. Treatment with a base like morpholine (B109124) induced intramolecular cyclization and cleavage from the resin, affording the desired 1,2,3-triazolo[1,5-a]pyrazines in a regiospecific and traceless manner. mdpi.comnih.gov

This approach allows for the variation of the acetylpyrazine component, enabling the creation of a library of disubstituted triazolopyrazines. mdpi.com The compatibility of these methods with solid-phase techniques demonstrates their utility in medicinal chemistry for exploring structure-activity relationships. beilstein-journals.orgresearchgate.net

| Resin Type | Immobilized Species | Key Reaction Steps | Product Type | Reference |

| Polystyrene p-toluenesulfonyl hydrazide | Acetylpyrazine (via hydrazone) | Intramolecular cyclization with morpholine, cleavage | Disubstituted 1,2,3-triazolo[1,5-a]pyrazines | mdpi.comnih.gov |

| Benzylamine-substituted Merrifield resin | Aminopyrazole | N-functionalization, triazene (B1217601) cleavage, CuAAC, cleavage | Triazole-pyrazole hybrids | beilstein-journals.orgnih.gov |

Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of this compound and related analogs presents significant challenges in controlling regioselectivity, particularly when employing strategies that involve the direct coupling of a pyrazine moiety with a pre-formed 1,2,4-triazole ring. This challenge arises from the multiple nucleophilic nitrogen atoms within the 1,2,4-triazole heterocycle.

A common synthetic approach, often termed a "buy-in" strategy, involves the N-alkylation of 3-methyl-1H-1,2,4-triazole with an activated pyrazine precursor, such as 3-halo-2-methylpyrazine. However, the 3-methyl-1H-1,2,4-triazole anion has three potential sites for alkylation: the N1, N2, and N4 positions. This lack of selectivity leads to the formation of a mixture of regioisomers, which are often difficult to separate. For instance, in the synthesis of the analogous compound 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, the N-alkylation of 3-methyl-1,2,4-triazole under standard conditions (potassium carbonate in acetone) resulted in a quantitative yield of an isomeric mixture, but the desired N1-alkylated product was present in only 46% purity. chemrxiv.org The N2 and N4 isomers were significant byproducts, complicating the purification process. chemrxiv.org

Screening of various bases, solvents, and temperatures has shown limited success in significantly improving the regioselectivity of this direct alkylation approach. chemrxiv.org Theoretical studies on similar systems suggest that alkylation at the N4 position may be sterically hindered, making N1 and N2 the more probable sites of reaction. nih.gov

To overcome these regioselectivity issues, an alternative "built-in" strategy is favored, especially for larger-scale and more sustainable synthesis. chemrxiv.org This approach involves constructing the 1,2,4-triazole ring directly onto a pyrazine-containing precursor. By forming the triazole ring in a stepwise manner from simpler, non-isomeric starting materials, the connectivity between the pyrazine and triazole rings is unequivocally established, thus avoiding the formation of regioisomers. This method offers superior control and leads to a single, desired product. chemrxiv.orgrsc.org

Stereoselectivity is not a factor in the synthesis of the parent compound, this compound, as it is an achiral molecule. However, for the synthesis of analogs bearing chiral centers, such as those with stereogenic carbons in substituents on either the pyrazine or triazole ring, controlling the stereochemistry would become a critical aspect of the synthetic design.

Optimization of Reaction Conditions and Yields

The optimization of synthetic routes to this compound and its analogs is driven by the need for higher yields, improved purity, and more sustainable, scalable processes. Efforts have largely focused on refining the "built-in" approach, which circumvents the regioselectivity problems inherent in direct N-alkylation methods.

A significant advancement in the synthesis of related 1,2,4-triazole derivatives has been the transition from traditional batch processing to continuous-flow chemistry. chemrxiv.orgrsc.org This modern technique offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle high-energy intermediates safely in small, continuous volumes. rsc.org

For the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a "built-in" strategy featuring the condensation of an acetimidamide intermediate with a hydrazine synthon was developed. chemrxiv.org The optimization from a batch process to a continuous, two-step flow method resulted in a more atom-economical, selective, and environmentally benign process that eliminated the need for chromatographic purification. chemrxiv.orgrsc.org This continuous-flow method not only achieved higher yields compared to the batch synthesis but also proved to be a robust and scalable solution. rsc.org

The table below summarizes the comparison between the less efficient, non-selective batch "buy-in" approach and the optimized "built-in" flow process for a closely related analog, highlighting the improvements in selectivity and purity.

Further optimization within flow chemistry can involve fine-tuning parameters such as solvent choice, reaction temperature, and residence time in the reactor coils to maximize conversion and minimize byproduct formation. The use of efficient mixing units, such as T-junctions, is also critical for ensuring rapid and homogeneous reaction between reagent streams, leading to improved yields and process consistency. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine, both ¹H and ¹³C NMR would be employed to confirm the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrazine (B50134) ring protons would appear as doublets in the aromatic region. The methyl group attached to the pyrazine ring would present as a singlet in the aliphatic region. The two protons on the triazole ring are chemically distinct and would appear as singlets in the downfield region, characteristic of protons on electron-deficient heterocyclic rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Signals for the carbon atoms of the pyrazine and triazole rings would be observed in the aromatic region. The methyl group carbon would appear as a distinct signal in the upfield region. The number of signals would confirm the molecular symmetry.

Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | ~8.4-8.6 | Doublet (d) |

| Pyrazine-H | ~8.2-8.4 | Doublet (d) |

| Triazole-H | ~9.0-9.2 | Singlet (s) |

| Triazole-H | ~8.1-8.3 | Singlet (s) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₇N₅), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses. A common fragmentation pathway for N-heterocycles is the loss of nitrogen gas (N₂, 28 Da). Other fragmentations could include the loss of an alkyl cyanide from the triazole ring or cleavage of the bond between the pyrazine and triazole rings.

Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₈N₅⁺ | 162.08 | Molecular ion peak (ESI+) |

| [M]⁺ | C₇H₇N₅⁺ | 161.07 | Molecular ion peak (EI) |

| [M-N₂]⁺ | C₇H₇N₃⁺ | 133.07 | Loss of nitrogen from triazole ring |

| [C₅H₅N₂]⁺ | C₅H₅N₂⁺ | 93.05 | Pyrazine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its aromatic and aliphatic components.

Key expected absorptions include C-H stretching vibrations for the aromatic protons on the pyrazine and triazole rings, as well as for the aliphatic protons of the methyl group. The spectrum would also show characteristic C=C and C=N stretching vibrations within the heterocyclic rings. The absence of broad peaks for O-H or N-H stretches would confirm the N-1 substitution on the triazole ring. Studies on similar pyrazine and triazole structures show characteristic bands in these regions. core.ac.ukresearchgate.netmdpi.com

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyrazine, Triazole) |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl) |

| 1600-1450 | C=N and C=C Stretch | Aromatic Rings |

| 1450-1350 | C-H Bend | Aliphatic (Methyl) |

| 1250-1000 | In-plane C-H Bending | Aromatic Rings |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide definitive data on bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography would reveal details about the crystal packing and any intermolecular interactions, such as π–π stacking, which is common in planar heterocyclic systems. nih.gov Analysis of related, more complex structures containing pyrazine and triazole rings shows that the rings are often nearly coplanar. nih.gov This technique would confirm the planarity and the relative orientation of the pyrazine and triazole rings in the title compound.

Vibrational Spectroscopy Methodologies (e.g., Raman Spectroscopy)

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy would provide additional information about the vibrations of the pyrazine and triazole ring systems. The symmetric stretching modes of the heterocyclic rings, which may be weak in the IR spectrum, would likely show strong signals in the Raman spectrum. Resonance Raman studies on similar metal complexes have been used to probe modes associated with the triazole group. researchgate.net

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. mdpi.com

Column Chromatography: This is the standard method for purifying organic compounds on a preparative scale. A silica (B1680970) gel or alumina (B75360) stationary phase with a suitable eluent, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be employed. google.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. Both normal-phase and reverse-phase HPLC could be utilized. A C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common choice for analyzing such heterocyclic compounds. google.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Computational and Theoretical Chemistry Investigations of 2 Methyl 3 1h 1,2,4 Triazol 1 Yl Pyrazine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular geometry, and energy.

For triazole and pyrazine (B50134) derivatives, DFT is a widely used method for geometric optimization and electronic structure analysis. researchgate.netsu.edu.ly The B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311G(d,p) has been shown to yield results that are in good agreement with experimental data for similar heterocyclic systems. su.edu.lyepstem.net These calculations can determine key structural parameters like bond lengths and angles and explore the conformational landscape to identify the most stable tautomers or rotamers. su.edu.ly For instance, studies on related triazole-pyridine systems have used DFT to investigate different tautomeric forms, revealing that vibrational characteristics remain consistent across compounds with the same core structure. su.edu.ly The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity, with the energy gap (ΔEg) being a crucial indicator of chemical stability and reactivity. epstem.net

Table 1: Representative Quantum Chemical Parameters Calculated for Heterocyclic Systems Note: The data below is illustrative of typical parameters obtained for related triazole derivatives and not specific to 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine.

| Parameter | Method/Basis Set | Typical Value/Observation | Reference |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP | Indicates electron-donating ability | epstem.net |

| LUMO Energy | DFT/B3LYP | Indicates electron-accepting ability | epstem.net |

| HOMO-LUMO Gap (ΔEg) | DFT/B3LYP | Relates to chemical reactivity and stability | epstem.net |

| Optimized Bond Lengths | DFT/B3LYP/6-31G(d,p) | Good agreement with X-ray diffraction data | su.edu.ly |

| Mulliken Atomic Charges | HF/6-311G(d,p) | Describes electron distribution across the molecule | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations allow researchers to observe their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

In the context of pyrazine and triazole derivatives, MD simulations are particularly valuable for analyzing their flexibility and interaction with biological macromolecules, such as proteins or enzymes. pensoft.netnih.gov These simulations are often performed on ligand-protein complexes previously identified by molecular docking. nih.gov By simulating the complex in a solvent box (e.g., water) under physiological conditions, researchers can assess the stability of the binding pose. nih.gov Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to measure the stability of the ligand's position and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. pensoft.net Such studies on 1,2,4-triazole (B32235) derivatives have shown that stable RMSD values over simulation times (e.g., 100 ns) indicate robust and stable binding interactions. pensoft.netnih.gov

In Silico Docking Studies for Ligand-Target Interaction Prediction

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target to identify potential inhibitors or modulators. researchgate.netbohrium.com

Numerous studies have employed molecular docking to investigate the potential biological activities of pyrazine and triazole derivatives. researchgate.netdoaj.orgnih.gov For example, derivatives of pensoft.netresearchgate.netbohrium.comtriazolo[4,3-a]pyrazine have been docked into the binding pocket of the 4-aminobutyrate aminotransferase protein to evaluate their potential as anticonvulsant agents. bohrium.com Similarly, 1,2,3-triazolyl-pyridine hybrids have been studied as potential inhibitors of Aurora B kinase, a target in cancer therapy. nih.gov The docking process involves placing the ligand in the active site of the target protein and scoring the different poses based on a scoring function that estimates the binding affinity (often expressed in kcal/mol). nih.gov The results reveal key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. pensoft.netnih.gov

Table 2: Examples of In Silico Docking Studies on Pyrazine/Triazole Derivatives

| Compound Class | Protein Target | Docking Software/Method | Key Findings | Reference |

|---|---|---|---|---|

| pensoft.netresearchgate.netbohrium.comtriazolo[4,3-a]pyrazine derivatives | 4-aminobutyrate aminotransferase (1OHV) | Not specified | Potent compounds showed strong binding interactions and high docking scores. | bohrium.com |

| 1,2,3-Triazolyl-pyridine hybrids | Aurora B kinase | PyRx (Autodock Vina) | Compounds interacted with the active site via noncovalent interactions, with binding energies ranging from -8.6 to -10.5 kcal/mol. | nih.gov |

| Pyrazine containing 1,2,3-triazole derivatives | EGFR, Aldose reductase | Not specified | Docking was used to screen efficacy against cancer and diabetes drug targets. | researchgate.net |

| pensoft.netresearchgate.netbohrium.comtriazolo[4,3-a]pyrazine derivatives | c-Met/VEGFR-2 kinases | Not specified | Identified a potential dual inhibitor with favorable binding interactions. | frontiersin.org |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. DFT and time-dependent DFT (TD-DFT) are powerful tools for calculating vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.goveurjchem.com

For heterocyclic systems like triazolo pyrimidine (B1678525) thiones, DFT calculations at the B3LYP/6-31G(d,p) level have been used to compute IR spectra, showing good correlation with experimental data after applying appropriate scaling factors. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical values that aid in the assignment of experimental signals. epstem.netnih.gov The prediction of electronic spectra using TD-DFT helps in understanding the electronic transitions responsible for the observed UV-Vis absorption bands. eurjchem.com These computational spectroscopy studies serve as a bridge between theoretical models and experimental measurements, enhancing the confidence in structural assignments. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Design

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of compounds with their physical, chemical, or biological properties. researchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR), to find a mathematical relationship with an experimentally measured property. ijournalse.org

QSPR is a valuable tool for rational chemical design. For instance, a 2D-QSPR model was developed for a series of pyrazine derivatives to predict their odor thresholds. ijournalse.org In this study, electronic and quantum chemical descriptors were calculated using DFT, which were then used to build a predictive model. ijournalse.org Another study focused on developing a QSPR model to predict the lipophilicity (logP) of 1,2,4-triazole derivatives, a critical parameter in drug design. researchgate.netresearchgate.net Topological indices, which are numerical representations of molecular structure, were used as descriptors. researchgate.net Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives, allowing for the in silico screening and prioritization of candidates for synthesis. ijournalse.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Substituent Effects on the Pyrazine (B50134) Moiety

The pyrazine ring is a core component of this scaffold, and modifications to it can significantly impact a compound's properties. Studies on related pyrazine-containing compounds have shown that the introduction of different substituents can modulate activity. For instance, in a series of acs.orgnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives, the presence of a methyl group was found to be favorable for antiproliferative activity against certain cancer cell lines when compared to compounds without this substitution. nih.gov

Furthermore, the position of substituents on the pyrazine ring is critical. Research on thiazolo[4,5-b]pyrazine derivatives has indicated that the introduction of electron-donating groups, such as methoxy (B1213986) and dimethylamino, can enhance fluorescence yield. rsc.orgresearchgate.net While not directly measuring therapeutic activity, fluorescence can be an indicator of how electronic properties of the molecule are affected by substitution, which in turn can influence interactions with biological targets.

| Scaffold | Substituent | Effect on Activity/Property | Reference |

|---|---|---|---|

| acs.orgnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine | Methyl | Increased antiproliferative activity | nih.gov |

| Thiazolo[4,5-b]pyrazine | Methoxy (electron-donating) | Increased fluorescence yield | rsc.orgresearchgate.net |

| Thiazolo[4,5-b]pyrazine | Dimethylamino (electron-donating) | Increased fluorescence yield | rsc.orgresearchgate.net |

Systematic Substituent Effects on the 1,2,4-Triazole (B32235) Moiety

The 1,2,4-triazole ring is another key pharmacophore in this class of compounds. Its unique chemical structure allows it to influence a molecule's polarity, lipophilicity, and hydrogen-bonding capacity, which are all critical for pharmacokinetic and pharmacodynamic profiles. nih.gov The introduction of various substituents onto the triazole ring can fine-tune these properties.

In the development of microtubule targeting agents, different substitution patterns on the triazole ring, including 1,4-, 2,4-, 1,5-, and 4,5-disubstitutions, have been investigated to optimize activity. nih.gov For example, in a series of 1,2,4-triazole-3-thiones, the nature of the substituent on the phenyl ring attached to the N-4 position of the triazole influenced antibacterial activity. mdpi.com Aromatic substituents on triazoles are also known to be effective for interacting with the active site of enzymes like aromatase. researchgate.net

Influence of Linker Modifications in Related Conjugates

In more complex molecules where the pyrazine-triazole scaffold is part of a larger conjugate, the linker connecting the different moieties plays a critical role. The composition and placement of the linker can significantly impact a compound's properties. For instance, in the design of PROTACs (Proteolysis Targeting Chimeras), varying the position of a rigid triazole ring within a flexible alkyl linker resulted in differences in protein degradation, in vitro activity, and solubility. nih.gov

Bioisosteric Replacements in the Pyrazine-Triazole Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, or metabolic stability. The 1,2,4-triazole ring is often considered a bioisostere of an amide bond due to similarities in size, dipole moment, and hydrogen bond accepting capacity. nih.gov This substitution can lead to enhanced activity and improved metabolic stability. acs.orgnih.govnih.gov

In the design of novel inhibitors, the triazolopyrazine core has been used as a bioisosteric replacement for a quinoline (B57606) structure, leading to compounds with good antitumor activity. frontiersin.orgnih.gov Conversely, the 1,2,4-triazole itself can be replaced by other heterocycles to probe the structural requirements for activity. However, in some cases, such as in a series of CSNK2 inhibitors, replacing the 1,2,4-triazole with other five- or six-membered heterocycles like oxadiazole, thiazole, or pyridine (B92270) resulted in a significant loss of activity, highlighting the privileged nature of the triazole in that specific scaffold. acs.org

| Original Moiety | Bioisosteric Replacement | Scaffold | Outcome | Reference |

|---|---|---|---|---|

| Amide | 1,2,4-Triazole | Various | Enhanced activity and metabolic stability | acs.orgnih.govnih.gov |

| Quinoline | Triazolopyrazine | c-Met/VEGFR-2 inhibitors | Good antitumor activity | frontiersin.orgnih.gov |

| 1,2,4-Triazole | Oxadiazole, Thiazole, Pyridine | CSNK2 inhibitors | Loss of activity | acs.org |

Design Strategies for Modulating Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The design of potent and selective molecules relies on optimizing their interactions with the biological target. Hydrogen bonding and hydrophobic interactions are key determinants of binding affinity. The nitrogen atoms in both the pyrazine and triazole rings can act as hydrogen bond acceptors, playing a crucial role in molecular recognition. acs.org

Crystallographic studies of a 1,2,4-triazole-containing inhibitor bound to its target protein revealed that the triazole replaces an amide in forming key hydrogen bonds. nih.gov The introduction of substituents can also modulate these interactions. For example, adding electron-donating groups to a pyrazine ring can alter its electronic properties and influence its ability to participate in hydrogen bonding. rsc.org

Hydrophobic interactions are also critical. In the design of G-protein-coupled receptor 84 (GPR84) antagonists, aryl substituents on a 1,2,4-triazine (B1199460) ring were shown to bind in distinct pockets, indicating the importance of hydrophobic interactions in that region. nih.gov

Pharmacophore Elucidation and Refinement for Pyrazine-Triazole Derivatives

A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For pyrazine-triazole derivatives, this model would include features like hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

Pharmacophore modeling studies on related heterocyclic compounds have identified key features for activity. For instance, a study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified a five-point pharmacophore model consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for inhibition. nih.gov Docking studies further revealed key hydrogen bond interactions with specific amino acid residues in the active site. nih.gov

For pyrazine-triazole derivatives, the pharmacophore would likely include the pyrazine and triazole rings as aromatic and hydrogen-bonding features. The methyl group on the pyrazine could contribute to a hydrophobic interaction. Refinement of this model through the synthesis and testing of new analogs allows for a more precise understanding of the structural requirements for activity and guides the design of more potent and selective compounds. researchgate.net

Mechanistic Investigations in Chemical Biology Non Clinical Focus

Elucidation of Molecular Interaction Mechanisms (e.g., Enzyme Inhibition Kinetics at Molecular Level)

No specific studies detailing the enzyme inhibition kinetics of 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine have been found. Research on analogous compounds containing pyrazine (B50134) and triazole rings has explored their inhibitory effects on various enzymes, but this cannot be directly extrapolated to the subject molecule.

Cellular Pathway Modulation Studies (e.g., Cell Cycle Analysis at a molecular level, Apoptosis Induction Mechanisms)

There is no available information on how this compound may modulate cellular pathways. Studies on cell cycle analysis or the induction of apoptosis specifically attributable to this compound have not been reported in the scientific literature.

Target Identification and Validation Methodologies in Biochemical Systems

The specific biochemical targets of this compound have not been identified or validated in published research. While related compounds have been investigated for their interactions with various biological targets, this information is not specific to the requested molecule.

Binding Affinity and Selectivity Profiling in In Vitro Biochemical Assays

Data from in vitro biochemical assays to determine the binding affinity and selectivity profile of this compound are not available.

Structural Basis of Ligand-Receptor Recognition via Co-crystallography (Principles)

There are no reports of co-crystallography studies involving this compound to elucidate the structural basis of its interaction with any biological receptor.

Derivatization and Chemical Space Exploration

Strategies for the Generation of Diverse Chemical Libraries

The creation of diverse chemical libraries from a core scaffold like pyrazine-triazole is foundational to exploring its potential. Various synthetic methodologies are employed to introduce a wide range of functional groups and structural motifs, thereby expanding the chemical space. A primary strategy involves the use of versatile, multi-step synthetic routes where different building blocks can be incorporated.

Key synthetic approaches include:

Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular "click" reaction for creating 1,2,3-triazole rings, which can be linked to a pyrazine (B50134) core. researchgate.netresearchgate.net This method is known for its high yields and tolerance of a wide variety of functional groups.

Condensation Reactions : A common method for forming fused triazole systems, such as the 1,2,4-triazolo[4,3-a]pyrazine scaffold, involves the reaction of a hydrazine-substituted pyrazine with various reagents. nih.govnih.gov For instance, reacting 2-hydrazinylpyrazine (B104995) with triethoxymethane can facilitate the cyclization to form the triazole ring. nih.govfrontiersin.org

Nucleophilic Substitution : The pyrazine ring can be functionalized through nucleophilic aromatic substitution, allowing for the introduction of diverse side chains. For example, starting with a di-substituted pyrazine like 2,3-dichloropyrazine, one substituent can be replaced with a hydrazine (B178648) group, which is then cyclized, while the other position remains available for further modification. nih.govfrontiersin.org

Multicomponent Reactions (MCRs) : MCRs allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach is highly efficient for generating molecular diversity, as variations in each of the starting components lead to a unique final product. researchgate.net

| Synthetic Strategy | Key Reagents/Reaction Type | Type of Diversity Introduced |

| Click Chemistry (CuAAC) | Alkynes, Azides, Copper Catalyst | Introduces a wide range of substituents on the triazole ring. researchgate.netresearchgate.net |

| Condensation/Cyclization | Hydrazinyl-pyrazines, Triethoxymethane | Forms the core fused heterocyclic system. nih.govfrontiersin.org |

| Nucleophilic Substitution | Dichloro-pyrazines, Amines, Alcohols | Adds various functional groups to the pyrazine ring. nih.govfrontiersin.org |

| Williamson Ether Synthesis | Halides, Alcohols, Sodium Hydride | Creates ether linkages to introduce diverse side chains. researchgate.netimist.ma |

| Solid-Phase Synthesis | Polymer-bound Reagents | Facilitates high-throughput synthesis and purification. mdpi.comnih.gov |

Combinatorial Chemistry Approaches for Pyrazine-Triazole Derivatives

Combinatorial chemistry leverages the principles of high-throughput synthesis to rapidly generate large, organized collections of compounds known as libraries. This approach is particularly effective for exploring the chemical space around the pyrazine-triazole scaffold. Instead of synthesizing compounds one at a time, combinatorial strategies allow for the parallel synthesis of dozens or even hundreds of derivatives. researchgate.net

A key technique in this field is solid-phase synthesis . In this method, the core pyrazine scaffold is chemically attached to a solid support, such as a polymer resin. mdpi.com A series of chemical reactions is then carried out, with excess reagents and by-products being easily washed away after each step. This greatly simplifies the purification process and is amenable to automation. nih.gov After the final synthetic step, the desired compound is cleaved from the solid support. This traceless protocol was used to achieve the first solid-phase assisted synthesis of a triazolopyrazine. mdpi.com

Another combinatorial strategy involves the systematic variation of reactants in solution-phase synthesis. For example, a library of triazole-pyrazole hybrids was generated by reacting a set of azidopyrazoles with a diverse collection of alkynes via CuAAC. researchgate.net This matrix-based approach, where multiple starting materials of type A are reacted with multiple starting materials of type B, can quickly produce a large library of related products for further study. researchgate.net

Late-Stage Functionalization Techniques for Chemical Modification

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at one of the final steps of its synthesis. This is a powerful strategy for efficiently creating analogs of a lead compound without having to repeat a lengthy synthetic sequence from the beginning. For the triazolopyrazine scaffold, several LSF techniques have been successfully applied. nih.gov

Photoredox Catalysis : This method uses light to initiate chemical reactions. It has been employed for the methylation of the triazolopyrazine core. nih.gov By using a specific light intensity and a photocatalyst, a methyl group can be added to the scaffold, a modification that can significantly alter the compound's properties. nih.gov

Baran Diversinates™ : This approach utilizes specialized reagents to add fluoroalkyl groups to the heterocyclic core. nih.gov For instance, various fluoroalkyl groups were added to the 8-position of a triazolopyrazine scaffold using Diversinate™ salts in the presence of an oxidant like tert-butylhydroperoxide (TBHP). nih.gov This type of modification is of high interest in medicinal chemistry as the inclusion of fluorine can favorably impact metabolic stability and binding affinity.

| LSF Technique | Target Position | Reagents & Conditions | Functional Group Introduced |

| Photoredox Catalysis | Triazolopyrazine Core | Blue light (456 nm), Photocatalyst | Methyl (-CH₃) nih.gov |

| Baran Diversinates™ | 8-position of triazolopyrazine | Diversinate™ salt, TBHP, TFA | Fluoroalkyl groups (e.g., -CF₂CH₃) nih.gov |

Assessment of Chemical Space Coverage and "Druglikeness"

As diverse libraries of pyrazine-triazole derivatives are generated, it is important to assess their chemical properties to gauge their potential as research compounds or drug candidates. This involves analyzing the coverage of "chemical space" and evaluating the "druglikeness" of the synthesized molecules. imist.maimist.ma

Chemical space refers to the multidimensional property space populated by all possible molecules. By generating a diverse library, the goal is to sample a broad and relevant area of this space.

"Druglikeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for further development. This assessment is not about clinical efficacy but rather about the physicochemical properties of the molecule. researchgate.net A common method for this evaluation is the application of guidelines like Lipinski's Rule of Five, which identifies properties common among orally available drugs. These rules assess:

Molecular weight (MW)

Lipophilicity (calculated as LogP)

Number of hydrogen bond donors (HBD)

Number of hydrogen bond acceptors (HBA)

Computational tools are used to calculate these properties for each compound in a library. This analysis helps prioritize which compounds should be advanced for further testing and can guide the design of future libraries by identifying property trends. researchgate.netimist.ma

| Parameter (Lipinski's Guideline) | Favorable Range for "Druglikeness" | Rationale |

| Molecular Weight (MW) | ≤ 500 Da | Affects absorption and diffusion. |

| LogP (Lipophilicity) | ≤ 5 | Balances solubility and membrane permeability. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Influences solubility and binding. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Influences solubility and binding. |

Design of Isotopically Labeled Analogs for Research Applications

Isotopically labeled analogs are indispensable tools for a variety of research applications, including mechanistic studies and metabolic profiling. In these analogs, one or more atoms are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netresearchgate.net

The design and synthesis of these labeled compounds require specific strategies to incorporate the isotopes at precise locations within the molecule. For scaffolds related to pyrazine-triazole, methods have been developed for the selective introduction of ¹³C and ¹⁵N. researchgate.net

¹³C Labeling : To introduce carbon-13, a starting material already enriched with the isotope is used in the synthesis. For example, labeled [1,3-¹³C₂]-malonic ester can serve as the ¹³C donor for building parts of the heterocyclic ring system. researchgate.net

¹⁵N Labeling : Similarly, nitrogen-15 can be incorporated by using a ¹⁵N-enriched reagent. Enriched sodium nitrite (B80452) (Na¹⁵NO₂) is a common precursor used to introduce a labeled nitrogen atom during the formation of an azide (B81097) or a triazole ring. researchgate.net

These labeled compounds can then be used in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to trace the path of the molecule through a chemical or biological system, providing invaluable information that is not accessible with unlabeled compounds. researchgate.net

| Isotope | Labeled Precursor | Purpose of Labeling |

| Carbon-13 (¹³C) | [1,3-¹³C₂]-malonic ester | NMR studies, mechanistic pathway elucidation. researchgate.net |

| Nitrogen-15 (¹⁵N) | Sodium nitrite (Na¹⁵NO₂) | NMR and mass spectrometry to trace nitrogen atoms. researchgate.netresearchgate.net |

Potential Research Applications and Future Directions

Agrochemical Compound Design and Development (e.g., Fungicides, Herbicides, Insecticides)

The 1,2,4-triazole (B32235) core is a well-established pharmacophore in a significant number of commercial fungicides. nih.govnih.gov These compounds typically function by inhibiting the lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. amazonaws.comnih.gov The pyrazine-triazole scaffold is a promising area for the development of new agrochemicals with potentially broad-spectrum activity.

Research into novel 1,2,4-triazole derivatives has shown potent fungicidal activity against a wide range of plant pathogens. For instance, studies on various triazole derivatives have demonstrated efficacy against fungi such as Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Magnaporthe oryzae. nih.govicm.edu.plresearchgate.net The design of new compounds based on the 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine structure could lead to fungicides with improved efficacy, a broader spectrum of activity, or a novel mechanism of action that could combat resistance to existing treatments. nih.govicm.edu.pl

Structure-activity relationship (SAR) studies are crucial in this field, providing insights into how modifications to the molecular structure affect fungicidal potency. icm.edu.plnih.gov For the pyrazine-triazole scaffold, future research would involve synthesizing analogues with different substituents on both the pyrazine (B50134) and triazole rings to optimize biological activity.

Table 1: Examples of Fungicidal Activity in 1,2,4-Triazole Derivatives Note: This table presents data for related compounds to illustrate the potential of the triazole class, not for this compound itself.

| Compound Class | Target Pathogen | Activity (EC50/MIC in µg/mL or µM) | Reference |

|---|---|---|---|

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | S. sclerotiorum | 0.12 | nih.gov |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | P. infestans | 0.46 | nih.gov |

| 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole | M. oryzae | 3.8 µM | icm.edu.pl |

| Benzotriazin-4-one containing triazole (Compound 6m) | Aspergillus fumigatus | 0.25 | amazonaws.com |

Application in Material Science and Supramolecular Chemistry

Nitrogen-rich heterocyclic compounds are valuable building blocks for advanced materials. Triazole and pyrazine derivatives have been investigated for their potential use as structural units in polymers and coordination complexes. nih.govresearchgate.net The defined geometry and coordination sites (nitrogen atoms) of this compound make it an attractive candidate for creating ordered supramolecular structures.

In supramolecular chemistry, molecules are designed to self-assemble into larger, functional architectures through non-covalent interactions such as hydrogen bonding and π–π stacking. rsc.orgnih.gov The planar nature of the pyrazine and triazole rings, coupled with the presence of multiple nitrogen atoms capable of acting as hydrogen bond acceptors, suggests that this compound could form intricate, self-assembled networks. nih.gov These structures are relevant for developing materials with tailored electronic, optical, or porous properties. For example, pyrazine-based molecules have been used as donor tectons (building blocks) in the coordination-driven self-assembly of nanosized hexagonal structures. rsc.org

Development of Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and studying biological processes in real-time. The design of such probes often relies on heterocyclic scaffolds that possess favorable photophysical properties. Fused pyrazine-triazole systems have been identified as promising candidates for the development of fluorescent probes. nih.govresearchgate.net

Furthermore, related pyrazine and triazole-based luminogens have been shown to exhibit aggregation-enhanced emission (AEE) characteristics. rsc.org This phenomenon, where light emission is significantly enhanced in the aggregated state, is highly desirable for biological imaging as it can lead to higher signal-to-noise ratios. The electron-deficient nature of the pyrazine-triazole core could be exploited to create probes that change their fluorescence properties upon interaction with specific biological targets, enabling their detection and tracking within cells. rsc.org

Advanced Analytical Reagents for Chemical Detection

The nitrogen atoms within the pyrazine and triazole rings are effective coordination sites for metal ions. This property can be harnessed to develop sensitive and selective chemosensors for analytical chemistry. nih.gov The binding of a specific metal ion to the this compound scaffold could induce a measurable change in its photophysical properties, such as a shift in its UV-visible absorption spectrum (colorimetric detection) or a change in its fluorescence intensity (fluorometric detection). nih.govresearchgate.net

Research on other triazole-based ligands has demonstrated their ability to selectively detect metal ions like Co(II) and Cu(II). nih.gov By modifying the pyrazine-triazole core with different functional groups, it is possible to tune the selectivity and sensitivity of the molecule for various environmentally or biologically important metal ions. nih.gov

Methodological Advancements in Heterocyclic Synthesis

The synthesis of N-heterocyclic compounds like this compound is a central theme in organic chemistry. tandfonline.comresearchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to this and related scaffolds. Traditional methods often require harsh conditions or produce mixtures of isomers that are difficult to separate.

Modern synthetic methodologies offer significant improvements. Key areas of advancement include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction provides a highly efficient and regioselective route to 1,2,3-triazoles, and similar principles can be adapted for 1,2,4-triazole synthesis. beilstein-journals.orgimist.ma

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules from three or more starting materials in a single step, improving efficiency and reducing waste. scispace.com

Flow Chemistry: Continuous-flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Solid-Phase Synthesis: Attaching the pyrazine or triazole precursor to a solid support can simplify purification and allow for the rapid generation of libraries of related compounds for screening. nih.govmdpi.com

Developing novel synthetic pathways, such as efficient C-N bond formation strategies or one-pot procedures, remains a key objective for chemists working in this area. researchgate.netbeilstein-journals.org

Table 2: Modern Synthetic Approaches to Pyrazine-Triazole Heterocycles

| Synthetic Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Formation of the fused triazole ring from a precursor already containing the pyrazine ring (e.g., from an amino- or azido-pyrazine). | Can provide access to fused ring systems under specific thermal or chemical conditions. | nih.govmdpi.com |

| Solid-Phase Assisted Synthesis | Utilizes a polymer support to facilitate the reaction and purification of triazolopyrazines. | Traceless protocol, simplifies purification, suitable for library synthesis. | mdpi.com |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly reliable cycloaddition reaction to form the triazole ring. | High yield, mild conditions, high regioselectivity. | beilstein-journals.orgimist.ma |

| Multicomponent Reactions | Combining three or more reactants in a single step to build the heterocyclic core. | High atom economy, operational simplicity, rapid access to molecular diversity. | scispace.com |

Theoretical Frameworks for Predicting Pyrazine-Triazole Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. rsc.org Theoretical frameworks can guide the design of new derivatives with enhanced properties, saving significant time and resources in the laboratory.

Key computational methods include:

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme. It is widely used in drug and agrochemical design to estimate binding affinity and identify key interactions. nih.govimist.maresearchgate.netfrontiersin.org For example, docking studies could predict how derivatives of this compound interact with the fungal CYP51 enzyme. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes. researchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of a molecule, such as its orbital energies and charge distribution. rsc.orgresearchgate.net This information is valuable for predicting chemical reactivity and understanding spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, helping to predict the potency of new, unsynthesized molecules. rsc.org

These theoretical approaches can be used to build predictive models for the fungicidal activity, material properties, or sensing capabilities of novel pyrazine-triazole derivatives, thereby accelerating the discovery process. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine, and how can intermediates be characterized?

- Methodology : Condensation reactions using propenones and hydrazine derivatives (e.g., hydroxyethylhydrazine) are effective for synthesizing pyrazine-triazole hybrids. Post-synthesis characterization should include:

- Analytical techniques : NMR (¹H/¹³C), IR, and mass spectrometry for functional group confirmation.

- Crystallography : Single-crystal X-ray diffraction (as demonstrated for structurally analogous compounds) ensures precise molecular geometry validation .

- Key considerations : Optimize reaction conditions (solvent, temperature) to avoid side products like uncyclized hydrazones.

Q. How can researchers verify the molecular stability of this compound under varying thermal conditions?

- Methodology :

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures.

- Density functional theory (DFT) : Calculate bond dissociation energies and electron density maps to predict thermal degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for pyrazine-triazole hybrids, such as inconsistent antimicrobial results?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorine or piperazine groups) to isolate contributing factors .

- Dose-response assays : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in MIC (minimum inhibitory concentration) measurements.

Q. How can computational modeling enhance the design of this compound derivatives for targeted receptor binding?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., fungal CYP51 or bacterial topoisomerase IV).

- MD simulations : Assess binding stability over time (50–100 ns trajectories) under physiological conditions.

Q. What experimental approaches mitigate challenges in synthesizing enantiomerically pure pyrazine-triazole derivatives?

- Methodology :

- Chiral chromatography : Use HPLC with amylose-based columns for enantiomer separation.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions.

Methodological and Analytical Questions

Q. Which spectroscopic techniques are most reliable for quantifying pyrazine degradation products in complex matrices (e.g., biological fluids)?

- Methodology :

- LC-MS/MS : Provides high sensitivity for detecting low-abundance metabolites.

- GC-MS : Ideal for volatile degradation byproducts (e.g., methylpyrazines observed in roasted coffee studies) .

- Calibration : Use internal standards (e.g., deuterated analogs) to correct for matrix effects.

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

- Methodology :

- Flow chemistry : Enhances heat/mass transfer and reduces side reactions.

- Design of experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., stoichiometry, catalyst loading).

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in crystallographic data for pyrazine-triazole compounds?

- Methodology :

- Standardized crystallization : Use slow evaporation in a 1:1 ethanol/water mixture.

- Data validation : Adopt CIF check tools (e.g., checkCIF) to verify structural parameters against IUCr guidelines .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。